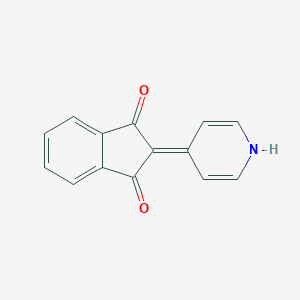

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-pyridin-4-ylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDMVMGNNVIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic organic compound belonging to the family of 1,3-indandiones. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, presented for the benefit of researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is the enol tautomer of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione. The presence of the enol-hydroxyl group and the pyridine moiety significantly influences its physicochemical properties. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from closely related 2-aryl-1,3-indandione derivatives.

Table 1: General Chemical and Physical Properties

| Property | Value | Source/Reference |

| CAS Number | 67592-40-9 | |

| Molecular Formula | C₁₄H₉NO₂ | |

| Molecular Weight | 223.23 g/mol | |

| Appearance | Likely a colored solid (yellow to red) | Inferred from related compounds[1] |

| Melting Point | Expected to be in the range of 140-250 °C | Inferred from related compounds[1][2] |

| Solubility | Likely soluble in organic solvents like ethanol, ether, and benzene; sparingly soluble in water. | Inferred from related compounds[1] |

| pKa | Estimated to be in the range of 4-5 for the enolic proton. | Inferred from related compounds[3] |

Tautomerism

A key chemical feature of 2-substituted-1,3-indandiones is their existence in a tautomeric equilibrium between the diketo form and the enol form. In the case of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione, the equilibrium lies with the enolic tautomer, this compound, which is stabilized by the formation of a conjugated system.

Keto-enol tautomerism of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione.

Synthesis

The synthesis of this compound is expected to proceed through the formation of its keto tautomer, 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione. A common and effective method for the synthesis of 2-aryl-1,3-indandiones is the Knoevenagel condensation.[4][5]

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of 2-aryl-1,3-indandiones, which can be adapted for the synthesis of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione.

Materials:

-

1,3-Indandione

-

Pyridine-4-carboxaldehyde

-

Ethanol (or other suitable solvent like acetic acid)

-

Piperidine (or another basic catalyst)

Procedure:

-

Dissolve 1,3-indandione (1 equivalent) in a minimal amount of warm ethanol.

-

To this solution, add pyridine-4-carboxaldehyde (1 equivalent).

-

Add a catalytic amount of piperidine (a few drops).

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

References

- 1. rsc.org [rsc.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

In-depth Technical Guide: 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS Number: 67592-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic organic compound with the CAS number 67592-40-9. While this compound is available commercially for research purposes, detailed public-domain scientific literature regarding its specific synthesis, biological activity, and mechanism of action is limited. This guide provides a summary of the available information and explores the potential properties of this molecule based on the known characteristics of its structural components: the 1-indenone and pyridine moieties. This document is intended to serve as a foundational resource for researchers interested in investigating the properties and potential applications of this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in the table below. These data are compiled from publicly available sources from chemical suppliers.

| Property | Value | Source |

| CAS Number | 67592-40-9 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Solid (details vary by supplier) | - |

| Solubility | Information not widely available, likely soluble in organic solvents such as DMSO and methanol. | [2] |

Synthesis

Potential Synthetic Pathway

A potential synthetic approach could involve the condensation of phthalic anhydride with a substituted pyridine derivative. A generalized workflow for the synthesis of related indanone structures is presented below.

Caption: A potential synthetic workflow for this compound.

Note: This proposed pathway is hypothetical and would require experimental validation. Researchers should consult literature on the synthesis of substituted 1,3-indandiones for detailed methodologies.

Biological Activity and Potential Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound is not currently published. However, the structural motifs present in the molecule, namely the indanone and pyridine rings, are found in many biologically active compounds.

Inferences from Related Compounds

-

Indanone Derivatives: The 1-indanone scaffold is a core component of various compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, certain pyridine-linked indanone derivatives have been investigated as potential agents for inflammatory bowel disease.

-

Pyridine Derivatives: The pyridine ring is a common feature in numerous pharmaceuticals. 3-hydroxypyridin-4-one derivatives, for example, are known to act as iron chelators and have been investigated for their potential in treating conditions associated with iron overload and for their antimalarial properties. Some have also demonstrated anti-inflammatory and analgesic effects.

Given these precedents, it is plausible that this compound could exhibit one or more of the following activities:

-

Anti-inflammatory activity

-

Analgesic properties

-

Anticancer activity

-

Iron-chelating properties

Proposed Signaling Pathway for Investigation

Due to the anti-inflammatory potential of related structures, a logical starting point for investigating the mechanism of action of this compound would be its effect on key inflammatory signaling pathways, such as the NF-κB pathway. A hypothetical experimental workflow to investigate this is presented below.

Caption: A proposed workflow to study the anti-inflammatory effects of the compound.

Quantitative Data

As of the date of this document, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound. The generation of such data would be a critical step in elucidating the compound's pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. Researchers interested in studying this compound would need to develop and validate their own protocols based on established methods for similar chemical entities.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for biological activity based on its structural components. However, there is a clear lack of empirical data in the scientific literature to substantiate any specific claims. This guide highlights the current knowledge gap and suggests potential avenues for investigation.

Future research should focus on:

-

Developing and publishing a robust and reproducible synthetic protocol.

-

Conducting comprehensive in vitro and in vivo screening to identify and quantify its biological activities.

-

Elucidating the mechanism(s) of action for any confirmed biological effects.

-

Performing structure-activity relationship (SAR) studies to optimize its potential therapeutic properties.

The commercial availability of this compound provides a valuable opportunity for the research community to explore its properties and contribute to the scientific understanding of this and related molecules.

References

An In-depth Technical Guide to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and theoretical predictions. It outlines a plausible synthetic route, details expected analytical characterization, and discusses potential biological activities based on the known pharmacology of the indenone and pyridine scaffolds. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds for drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a fused indenone core substituted with a hydroxyl group and a pyridine ring. The presence of both electron-donating (hydroxyl) and electron-withdrawing (pyridinyl and carbonyl) groups suggests a molecule with potentially interesting electronic and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67592-40-9 | Vendor Information |

| Molecular Formula | C₁₄H₉NO₂ | Calculated |

| Molecular Weight | 223.23 g/mol | Calculated |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)C3=CC=NC=C3 | Predicted |

| IUPAC Name | This compound | Standard Nomenclature |

| Appearance | White to light yellow solid (Predicted) | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation reaction between ninhydrin (1,2,3-indantrione monohydrate) and 4-picoline (4-methylpyridine). This reaction is a well-established method for the synthesis of 2-substituted 1,3-indandiones and related compounds.[1][2][3][4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ninhydrin (1,2,3-indantrione monohydrate)

-

4-Picoline (4-methylpyridine)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ninhydrin (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add 4-picoline (1.1 equivalents) to the solution.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acetic acid.

-

The crude product is then recrystallized from an appropriate solvent system, such as ethanol/water, to yield the purified this compound.

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the proposed synthesis.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of similar structures, are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the indenone ring system (multiplets, ~δ 7.5-8.0 ppm). Protons of the pyridinyl ring (doublets, ~δ 7.2-8.7 ppm). A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Carbonyl carbons of the indenone ring (~δ 190-200 ppm). Aromatic and vinylic carbons of both the indenone and pyridine rings (~δ 120-160 ppm). |

| IR Spectroscopy | A broad O-H stretching band (~3200-3500 cm⁻¹). Strong C=O stretching bands for the ketone groups (~1680-1720 cm⁻¹). C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 223.23. Fragmentation patterns consistent with the loss of CO, pyridine, and other small fragments. |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the constituent indenone and pyridine scaffolds are present in numerous biologically active compounds. This suggests that the title compound may exhibit a range of pharmacological effects.

Indenone Derivatives

Indenone and its derivatives have been reported to possess a wide spectrum of biological activities, including:

-

Anticancer Activity: Many indenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: The indenone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral Properties: Certain indenone derivatives have shown efficacy against various bacterial, fungal, and viral strains.[6]

Pyridine Derivatives

The pyridine ring is a ubiquitous feature in pharmaceuticals and natural products, contributing to a diverse range of biological activities. Compounds containing a pyridinyl moiety are known to act as:

-

Enzyme Inhibitors: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with enzyme active sites.

-

Receptor Agonists and Antagonists: The pyridine scaffold is present in numerous drugs targeting a variety of receptors.

-

Antimicrobial Agents: Pyridine derivatives are found in many antibacterial and antifungal agents.

Postulated Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate various signaling pathways implicated in disease. A logical workflow for investigating its biological activity is outlined below.

Diagram 2: Biological Investigation Workflow

References

- 1. Ninhydrin - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ninhydrin - Molecule of the Month - April 2018 (HTML version) [chm.bris.ac.uk]

- 6. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Pyridinyl Indenones: A Journey from Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indenopyridine scaffold, a fused heterocyclic system incorporating both an indene and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and development of pyridinyl indenone compounds, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action in key biological pathways.

Discovery and Historical Synthesis

The exploration of indenopyridine derivatives has been driven by their diverse pharmacological activities. Early synthetic efforts laid the groundwork for the creation of a wide array of substituted analogs, enabling the investigation of their therapeutic potential.

Early Synthetic Approaches

Initial syntheses of the indenopyridine core often involved multi-step reactions. A common strategy has been the one-pot, multi-component reaction of 1-indanone, various aromatic aldehydes, and malononitrile in the presence of a catalyst such as ammonium acetate and acetic acid. This approach allows for the efficient construction of the 2-amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile scaffold.

Evolution of Synthetic Methodologies

Over time, synthetic methods have evolved to improve yields, reduce reaction times, and introduce greater molecular diversity. The use of microwave irradiation has been shown to significantly accelerate the one-pot synthesis of derivatives like 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile. These advancements have been crucial in generating extensive libraries of compounds for biological screening and SAR studies.

Structure-Activity Relationship (SAR) and Biological Activity

The biological activity of pyridinyl indenone compounds is highly dependent on the nature and position of substituents on both the indene and pyridine rings. Extensive SAR studies have been conducted to optimize their potency and selectivity against various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indenopyridine derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity (IC50) of Selected Indenopyridine Derivatives

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 6d | 4-(4-Fluorophenyl) on pyridine, benzenesulfonamide on indene | MCF-7 (Breast) | 4.34 | [1] |

| 6n | 4-(4-Nitrophenyl) on pyridine, benzenesulfonamide on indene | MCF-7 (Breast) | 6.84 | [1] |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 5.40 | [1] |

Note: This table presents a selection of data. For a comprehensive list, refer to the cited literature.

The SAR studies have revealed that the presence of specific substituents is crucial for potent anticancer activity. For example, in a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, compounds with a 4-fluorophenyl (6d) or a 4-nitrophenyl (6n) substituent at the 4-position of the pyridine ring exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.[1]

Mechanisms of Action: Targeting Key Signaling Pathways

Pyridinyl indenone compounds exert their biological effects by modulating the activity of critical cellular enzymes and signaling pathways. Two of the most well-characterized targets are topoisomerase II and matrix metalloproteinase-9 (MMP-9).

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, after which it religates the break. Certain anticancer drugs, known as topoisomerase II poisons, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death.

However, a distinct class of inhibitors, known as catalytic inhibitors, interfere with the enzyme's activity without trapping the DNA-enzyme complex. They can act by preventing DNA binding, blocking ATP hydrolysis, or inhibiting other steps in the catalytic cycle. Several indenopyridine derivatives have been identified as catalytic inhibitors of topoisomerase II.

References

An In-depth Technical Guide on the Theoretical Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the theoretical and potential experimental properties of the novel heterocyclic compound, 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. This molecule integrates two key pharmacophores: the indanone scaffold, known for a wide array of biological activities including anti-inflammatory and anticancer effects, and the pyridine ring, a common motif in medicinal chemistry.[1][2][3] This document collates available physicochemical data, proposes a viable synthetic route with detailed experimental protocols, and discusses potential biological activities based on structurally related compounds. Furthermore, it outlines a theoretical framework for its mechanism of action and provides computational chemistry insights. The presented information aims to serve as a foundational resource for researchers interested in the further investigation and development of this promising compound.

Introduction

The fusion of distinct pharmacologically active moieties into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with novel or enhanced biological profiles. This compound is a prime example of such a hybrid molecule, incorporating the structural features of both indanone and pyridine. The indanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2] Notably, the indanone framework is a key component of the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease.[1] The pyridine nucleus is also a cornerstone in pharmaceutical sciences, present in numerous natural products and synthetic drugs with diverse therapeutic applications.[3]

This technical guide aims to provide a thorough analysis of the theoretical and potential properties of this compound, leveraging data from closely related analogs to build a comprehensive profile in the absence of extensive direct studies on this specific molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for understanding its potential behavior in biological systems and for the design of future experiments.

| Property | Value | Source |

| CAS Number | 67592-40-9 | Supplier Data |

| Molecular Formula | C₁₄H₉NO₂ | Supplier Data |

| Molecular Weight | 223.23 g/mol | Supplier Data |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C2O)C3=CC=NC=C3 | Inferred |

| InChI Key | Inferred | Inferred |

| Predicted LogP | 1.5 - 2.5 | Computational Prediction |

| Predicted Solubility | Moderately soluble in organic solvents (DMSO, DMF), sparingly soluble in water. | Based on structural analogs |

| Predicted pKa | 4.5 - 5.5 (pyridinium ion), 8.0 - 9.0 (hydroxyl group) | Based on structural analogs |

Theoretical and Computational Profile

A plausible workflow for a computational study is outlined below:

Expected Theoretical Properties:

-

Molecular Geometry: The molecule is expected to be largely planar, with some potential twisting around the bond connecting the indenone and pyridine rings.

-

Electronic Properties: The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be crucial in determining its reactivity. The electron-withdrawing nature of the pyridine ring and the carbonyl group, combined with the electron-donating hydroxyl group, will create a complex electronic landscape. The molecular electrostatic potential (MEP) map would likely indicate nucleophilic regions around the hydroxyl oxygen and pyridine nitrogen, and electrophilic regions around the carbonyl carbon and the protons of the pyridine ring.

-

Spectroscopic Properties: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies for IR spectroscopy. These predictions are invaluable for confirming the structure of the synthesized compound.

Synthesis and Characterization

A viable synthetic route for this compound can be adapted from established methods for the synthesis of 2-aryl-1,3-indandiones. A common and effective method is the condensation of phthalide with an appropriate aldehyde in the presence of a base.

Proposed Synthetic Protocol

A plausible synthetic pathway is the base-catalyzed condensation of phthalide with pyridine-4-carboxaldehyde.

Detailed Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add absolute ethanol. To the stirred ethanol, carefully add sodium metal in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add phthalide and pyridine-4-carboxaldehyde.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods. The expected spectral data, based on analogous structures, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the indenone and pyridine rings in the range of 7.0-9.0 ppm. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Carbonyl carbon signal around 190-200 ppm. Signals for the aromatic carbons in the range of 110-160 ppm. |

| IR (KBr) | A strong absorption band for the C=O stretch (around 1680-1710 cm⁻¹). A broad O-H stretching band (around 3200-3500 cm⁻¹). C=C stretching bands for the aromatic rings. |

| Mass Spec (ESI) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 224.23. |

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been reported. However, based on the activities of its constituent scaffolds, several potential therapeutic applications can be hypothesized.

-

Anti-inflammatory and Analgesic Effects: Many 2-aryl-1,3-indandione derivatives exhibit anti-inflammatory and analgesic properties.[6]

-

Anticoagulant Activity: The indandione core is famously associated with anticoagulant effects, as seen in drugs like phenindione.[7] This activity is typically mediated through the inhibition of Vitamin K epoxide reductase.

-

Anticancer Properties: Indanone derivatives have shown promise as anticancer agents, and the pyridine moiety is also present in many kinase inhibitors.[1][3]

A hypothetical signaling pathway that could be modulated by this compound, based on the known activities of indanone derivatives, is the NF-κB signaling pathway, which is central to inflammation.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of medicinal chemistry. Its hybrid structure, combining the well-established pharmacophores of indanone and pyridine, suggests a high potential for diverse biological activities. This technical guide provides a foundational understanding of its theoretical properties, a plausible and detailed synthetic route, and hypotheses regarding its biological functions.

Future research should focus on the following areas:

-

Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

-

Computational Studies: Detailed DFT calculations should be performed to corroborate the predicted electronic and structural properties and to provide deeper insights into its reactivity.

-

Biological Screening: The compound should be screened against a panel of biological targets, including those related to inflammation, coagulation, and cancer, to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial for optimizing its biological activity and understanding the key structural requirements for its therapeutic potential.

This document serves as a starting point to encourage and guide further research into this promising and underexplored chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Predicted Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a predicted mechanism of action for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one based on the biological activities of structurally related compounds. As of the date of this publication, direct experimental data on the specific mechanism of action of this compound is limited. The information provided herein is intended for research and drug development professionals and should be interpreted as a scientifically informed hypothesis requiring experimental validation.

Executive Summary

This compound is a small molecule featuring a 1-indenone scaffold substituted with a hydroxyl group and a pyridine ring. Based on extensive analysis of structurally analogous compounds, the primary predicted mechanism of action for this molecule is the inhibition of protein kinases , particularly those involved in oncogenic signaling pathways. The indenone and pyridinone cores are prevalent pharmacophores in a multitude of kinase inhibitors. A secondary potential mechanism, suggested by the activity of some indenone derivatives, is the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). This guide will delve into the evidence supporting the predicted kinase inhibitory action, present relevant quantitative data from related compounds, provide detailed experimental protocols for validation, and visualize the implicated signaling pathways.

Predicted Mechanism of Action: Kinase Inhibition

The chemical architecture of this compound, combining an indenone nucleus with a pyridinyl moiety, strongly suggests its potential as a kinase inhibitor. Numerous studies have demonstrated that compounds containing these scaffolds can effectively target the ATP-binding pocket of various protein kinases, leading to the disruption of downstream signaling pathways that are often dysregulated in diseases such as cancer.

Supporting Evidence from Structurally Related Compounds

Indolinone-based compounds have been successfully developed as multikinase inhibitors. For instance, derivatives of this class have shown inhibitory activity against key kinases in angiogenesis and fibrosis, such as Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Similarly, indolyl-hydrazone derivatives have demonstrated potent inhibitory effects on a panel of kinases including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR.[2]

The pyridine ring is also a common feature in many kinase inhibitors, contributing to target binding and specificity. For example, pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).[3]

Predicted Target Kinases and Signaling Pathways

Based on the activities of related compounds, this compound is predicted to inhibit receptor tyrosine kinases (RTKs) and/or downstream serine/threonine kinases. Inhibition of these kinases would likely interfere with critical cellular processes such as proliferation, survival, and angiogenesis. A potential signaling cascade that could be affected is the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.

Quantitative Data for Structurally Related Compounds

While specific IC50 values for this compound are not publicly available, the following tables summarize the inhibitory activities of structurally related indenone and pyridinone derivatives against various kinases. This data provides a strong rationale for prioritizing kinase inhibition assays in the characterization of the title compound.

Table 1: Kinase Inhibitory Activity of Indolinone and Indolyl-Hydrazone Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Indolinone Derivatives | PDGFR | 0.01 - 0.1 | [1] |

| Indolyl-Hydrazone (Compound 5) | PI3K-α | 0.098 ± 0.005 | [2] |

| Indolyl-Hydrazone (Compound 5) | PI3K-β | 0.281 ± 0.01 | [2] |

| Indolyl-Hydrazone (Compound 5) | PI3K-δ | 0.183 ± 0.01 | [2] |

| Indolyl-Hydrazone (Compound 5) | CDK2 | 0.156 ± 0.01 | [2] |

| Indolyl-Hydrazone (Compound 5) | AKT-1 | 0.602 ± 0.03 | [2] |

| Indolyl-Hydrazone (Compound 5) | EGFR | 0.058 ± 0.029 | [2] |

Table 2: Kinase Inhibitory Activity of Pyridin-2-yl Urea Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 2 | ASK1 | 1.55 ± 0.27 | [3] |

| Compound 4 | ASK1 | 45.27 ± 4.82 | [3] |

| Compound 6 | ASK1 | 2.92 ± 0.28 | [3] |

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the predicted mechanism of action, a series of in vitro assays are recommended. The following are detailed protocols for assessing kinase, acetylcholinesterase, and monoamine oxidase inhibition.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

[γ-³²P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radiometric assay)

-

Scintillation counter or plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric detection).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).

-

For radiometric assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, follow the detection protocol specific to the assay kit (e.g., measuring fluorescence or absorbance).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm at regular intervals for a defined period.

-

The rate of the reaction is determined by the change in absorbance per unit of time.

-

Calculate the percentage of inhibition and the IC50 value as described for the kinase assay.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general fluorometric or colorimetric method to assess the inhibition of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled-enzyme colorimetric/fluorometric assay)

-

Horseradish peroxidase (HRP) and a suitable fluorogenic or chromogenic probe (e.g., Amplex Red) for coupled assays.

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compound

-

96-well black plates (for fluorescence) or clear plates (for absorbance)

-

Microplate reader with fluorescence or absorbance capabilities

Procedure:

-

Prepare dilutions of the test compound.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), phosphate buffer, and the test compound. Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

For a coupled assay, add the HRP and the probe.

-

Initiate the reaction by adding the substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence or absorbance at the appropriate wavelengths.

-

Calculate the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

The structural features of this compound strongly support the hypothesis that its primary mechanism of action is through the inhibition of protein kinases. The quantitative data from analogous compounds further strengthens this prediction, suggesting that this molecule could be a potent inhibitor of kinases involved in cell signaling pathways critical for cancer progression. The provided experimental protocols offer a clear path for the experimental validation of this predicted mechanism.

Future research should focus on:

-

In vitro kinase screening: Profiling the compound against a broad panel of kinases to identify its primary targets and selectivity.

-

Cell-based assays: Evaluating the effect of the compound on the phosphorylation of downstream targets of the identified kinases in relevant cancer cell lines.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

In vivo studies: Assessing the anti-tumor efficacy of the compound in animal models of cancer.

By systematically pursuing these experimental avenues, the precise mechanism of action of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

Potential Biological Targets of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological targets of the novel compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a rational, evidence-based approach to identifying its prospective targets by drawing parallels with structurally related compounds. We present a hypothetical framework for the experimental validation of these targets, complete with proposed methodologies, data presentation formats, and visual representations of associated signaling pathways and workflows. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction

The 1H-inden-1-one scaffold and its derivatives are recognized for their diverse pharmacological activities. The incorporation of a pyridinyl group and a hydroxyl moiety at the 2- and 3-positions, respectively, suggests a potential for interaction with a range of biological macromolecules. While direct studies on this compound are not yet prevalent in the public domain, the known activities of analogous structures provide a strong basis for hypothesizing its biological role. This document will leverage existing knowledge on related indolin-2-ones, pyridinones, and other heterocyclic compounds to propose potential targets and a comprehensive research plan for their validation.

Hypothesized Biological Targets

Based on the activities of structurally similar compounds, we hypothesize that this compound may interact with the following classes of biological targets:

-

Protein Kinases: The indolin-2-one core is a well-established scaffold for kinase inhibitors. Derivatives bearing a 3-hydroxy-4-pyridinone moiety have shown antiproliferative effects, with molecular docking studies suggesting potential inhibition of FMS-like tyrosine kinase 3 (FLT3) . Furthermore, a structurally related pyrrolopyridine has been identified as a target of Mitogen-activated protein kinase 14 (MAPK14) [1].

-

Metalloenzymes: The 3-hydroxypyridinone motif is a known iron chelator. This suggests that the target compound could inhibit iron-dependent enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) , which are key mediators of inflammation[2]. Additionally, its iron-chelating properties could be relevant in neurodegenerative diseases by targeting enzymes like catechol O-methyl transferase (COMT) [3].

-

Viral Enzymes: Derivatives of 3-hydroxy-2-methylpyridin-4-one have demonstrated moderate activity against herpes simplex virus (HSV) type 1 and type 2 , implying potential interaction with viral enzymes essential for replication[4].

-

Other Potential Targets: The broader class of pyridinone derivatives has been associated with a wide range of biological activities, including cardiotonic effects (e.g., Milrinone and Amrinone acting on phosphodiesterases), and antibacterial and antifungal actions, suggesting a wider screen of targets could be beneficial[5][6].

Proposed Experimental Validation Workflow

To systematically identify and validate the biological targets of this compound, a multi-step experimental approach is proposed.

Figure 1: Proposed experimental workflow for target identification and validation.

Detailed Experimental Protocols

3.1.1. In Silico Screening (Molecular Docking)

-

Objective: To predict the binding affinity and mode of this compound to a panel of hypothesized targets (e.g., FLT3, MAPK14, COMT, COX-2).

-

Methodology:

-

Prepare a 3D structure of the ligand using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Obtain crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site based on known co-crystallized ligands or active site prediction tools.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the docking poses and scoring functions to predict binding affinity and key interactions.

-

3.1.2. Broad Kinase Panel Screening

-

Objective: To empirically determine the inhibitory activity of the compound against a wide range of human kinases.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.

-

The assays typically measure the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.

-

Primary hits are identified as kinases with significant inhibition (e.g., >50%) at the screening concentration.

-

3.1.3. IC50 Determination for Lead Targets

-

Objective: To quantify the potency of the compound against the primary hits identified in the screening phase.

-

Methodology:

-

Perform a dose-response analysis for each validated target.

-

For enzyme assays, incubate varying concentrations of the compound with the target enzyme and its substrate.

-

For cellular assays, treat cells expressing the target with a range of compound concentrations.

-

Measure the biological response (e.g., enzyme activity, cell viability, phosphorylation of a downstream substrate).

-

Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |

| FLT3 | 85% | 150 |

| MAPK14 (p38α) | 78% | 320 |

| VEGFR2 | 45% | > 1000 |

| EGFR | 12% | > 10000 |

Table 2: Hypothetical Anti-inflammatory and Iron Chelating Activity

| Assay | Endpoint | EC50 / IC50 (µM) |

| COX-2 Inhibition | PGE2 production | 5.2 |

| 5-LOX Inhibition | LTB4 production | 8.9 |

| Iron Chelation | Ferrozine Assay | 12.5 |

| Anti-proliferative (MCF-7) | Cell Viability | 2.1 |

| Anti-proliferative (A549) | Cell Viability | 3.8 |

Signaling Pathway Visualization

Understanding the signaling context of the identified targets is crucial for elucidating the compound's mechanism of action.

FLT3 Signaling Pathway

Figure 2: Hypothesized inhibition of the FLT3 signaling pathway.

p38 MAPK Signaling Pathway

Figure 3: Hypothesized inhibition of the p38 MAPK signaling pathway.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a robust framework for its investigation can be constructed based on the known activities of structurally related compounds. The proposed workflow, encompassing in silico screening, broad biochemical and phenotypic assays, and rigorous target validation and characterization, provides a clear path forward. The hypothesized targets, including protein kinases like FLT3 and MAPK14, and metalloenzymes such as COX and LOX, represent promising avenues for initial exploration. This guide serves as a comprehensive starting point for researchers aiming to elucidate the pharmacological profile and therapeutic potential of this novel compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed in silico screening workflow for novel 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one derivatives. Drawing upon established computational methodologies, this document outlines a systematic approach to identify and characterize potential drug candidates from a virtual library of these compounds, targeting key proteins implicated in disease.

Introduction

The 1-indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects. The specific scaffold, this compound, combines features of both indenones and pyridinones, suggesting potential for unique pharmacological profiles. Computational, or in silico, screening methods offer a rapid and cost-effective strategy to prioritize compounds for synthesis and biological evaluation.

This guide details a hypothetical screening cascade targeting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex and a known target for immunomodulatory drugs. This target is selected based on studies showing that indanone derivatives can exhibit significant binding affinity to CRBN.[1][2][3]

In Silico Screening Workflow

The proposed workflow is designed to systematically filter a virtual library of this compound derivatives to identify candidates with the highest potential for development. The process integrates ligand and structure-based drug design techniques.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Ligand Library Preparation and Filtering

-

Library Generation: A virtual library of this compound derivatives is generated by combinatorial enumeration of substituents at various positions of the indenone and pyridine rings.

-

3D Structure Generation: 2D structures are converted to 3D structures using software like Open Babel. Energy minimization is performed using a suitable force field (e.g., MMFF94).

-

Drug-likeness Filtering: The library is filtered based on Lipinski's Rule of Five (Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and other drug-likeness filters (e.g., Veber's rules) to remove compounds with poor physicochemical properties.

Molecular Docking

-

Target Preparation: The 3D crystal structure of the target protein, Cereblon (e.g., PDB ID: 4CI1), is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDockTools.

-

Grid Box Generation: A grid box is defined around the known binding site of the target protein, encompassing the key interacting amino acid residues.

-

Docking Simulation: Molecular docking is performed using a program like AutoDock Vina.[1][2] The prepared ligands are docked into the defined binding site of the receptor. The program calculates the binding affinity (docking score) and predicts the binding conformation of the ligand.

-

Pose Analysis: The resulting docking poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.

ADMET Prediction

The pharmacokinetic and toxicological properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the top-ranked compounds from docking are predicted using in silico models.[4][5]

-

Platform: A web-based platform such as admetSAR or SwissADME can be utilized.[5]

-

Properties Predicted:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal Organic Cation Transporter (OCT2) substrate.

-

Toxicity: AMES toxicity (mutagenicity), Carcinogenicity, Acute Oral Toxicity (LD50).[6]

-

Molecular Dynamics (MD) Simulation

To validate the stability of the ligand-protein complex and refine the binding mode, MD simulations are performed on the most promising candidates.[1][2]

-

System Preparation: The docked complex is solvated in a water box with appropriate counter-ions to neutralize the system.

-

Simulation Protocol: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production run of at least 100 nanoseconds is then performed.[7]

-

Trajectory Analysis: The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. The Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions.

-

Binding Free Energy Calculation: The binding free energy is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of binding affinity.[1][2]

Data Presentation

Quantitative data from each stage of the screening process should be summarized in tables for clear comparison.

Table 1: Drug-likeness and Physicochemical Properties of Lead Compounds

| Compound ID | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |

| HPI-001 | 345.38 | 2.85 | 1 | 4 | 65.7 |

| HPI-002 | 389.42 | 3.50 | 1 | 5 | 74.9 |

| HPI-003 | 412.45 | 4.12 | 2 | 4 | 85.3 |

| HPI-004 | 359.39 | 3.11 | 1 | 4 | 65.7 |

Table 2: Molecular Docking and Binding Energy Results against Cereblon

| Compound ID | Docking Score (kcal/mol) | Binding Free Energy (MM/PBSA, kJ/mol) | Key Interacting Residues |

| HPI-001 | -9.2 | -155.8 | TRP380, TRP386, GLN378 |

| HPI-002 | -8.8 | -142.3 | TRP380, HIS353 |

| HPI-003 | -9.5 | -163.2 | TRP380, TRP386, GLU377 |

| HPI-004 | -8.5 | -138.9 | TRP380, TRP400 |

Table 3: Predicted ADMET Properties of Top Candidates

| Compound ID | HIA | BBB Permeability | CYP2D6 Inhibitor | AMES Toxic | Carcinogenic |

| HPI-001 | High | No | No | No | No |

| HPI-002 | High | Yes | Yes | No | No |

| HPI-003 | High | No | No | No | No |

| HPI-004 | Moderate | No | No | Yes | No |

Potential Signaling Pathway Involvement

Based on the known functions of Cereblon, inhibition by this compound derivatives could modulate the downstream ubiquitination of substrate proteins. This can have significant effects on cellular processes, including apoptosis in cancer cells.

Conclusion

The in silico workflow presented in this guide provides a robust framework for the initial stages of drug discovery for this compound derivatives. By systematically evaluating a virtual library for drug-likeness, binding affinity to a relevant target like Cereblon, and ADMET properties, this approach allows for the efficient prioritization of compounds. The subsequent use of molecular dynamics simulations further refines the selection process, ensuring that only the most promising candidates are advanced for chemical synthesis and in vitro biological validation. This strategy significantly enhances the potential for discovering novel therapeutics while conserving time and resources.

References

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. ajchem-a.com [ajchem-a.com]

Navigating the Physicochemical Landscape of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Guide for Researchers

For Immediate Release

This technical guide addresses the current state of knowledge regarding the solubility and stability of the compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available information and provides standardized methodologies for in-house characterization, acknowledging a notable absence of comprehensive public data on this specific molecule.

Executive Summary

This compound is a molecule of interest within chemical and pharmaceutical research. However, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in quantitative data pertaining to its solubility and stability. While general handling guidelines are provided by commercial suppliers, specific metrics are not available. This guide, therefore, serves a dual purpose: to summarize the limited existing information and to equip researchers with the necessary experimental frameworks to determine these critical parameters. The following sections detail generic, yet comprehensive, protocols for assessing kinetic and thermodynamic solubility, as well as a systematic approach to stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Solubility Data: A Call for Characterization

At present, no peer-reviewed studies presenting quantitative solubility data for this compound in common aqueous or organic solvents have been identified. Commercial suppliers suggest that to enhance solubility, techniques such as warming the solution to 37°C and sonication can be employed. This anecdotal advice implies that the compound may exhibit limited solubility under standard conditions, a common characteristic for complex organic molecules.

To address this data gap, the following standardized experimental protocols are recommended for determining the aqueous solubility of the compound.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility. This protocol is adapted from standard industry practices.[1][2][3][4]

Objective: To determine the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

-

Detection and Quantification: The amount of precipitated material is measured. Common detection methods include:

-

Nephelometry: Measures the scattering of light by undissolved particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is determined by measuring its UV absorbance at a relevant wavelength. An LC-MS/MS can also be used for more sensitive and specific quantification.[4]

-

The following diagram illustrates the general workflow for a kinetic solubility assay.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility provides a measure of the true solubility of a compound at saturation. This method is crucial for later-stage development and formulation.[5][6][7][8]

Objective: To determine the equilibrium solubility of the solid form of a compound in an aqueous buffer.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Equilibration: The resulting slurry is agitated (e.g., using a shaker or rotator) for an extended period (typically 24-48 hours) at a constant temperature to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: The suspension is filtered to remove all undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve.

The workflow for a thermodynamic solubility assay is depicted below.

Stability Data: Uncharted Territory

Quantitative stability data for this compound, including degradation kinetics and identification of degradation products, are not currently available in the public domain. A commercial supplier recommends storing prepared stock solutions at -20°C for use within one month, or at -80°C for use within six months, and advises against repeated freeze-thaw cycles. This suggests a potential for degradation in solution over time, a critical parameter for ensuring the integrity of experimental results.

To systematically evaluate the stability of this compound, a forced degradation (stress testing) study is recommended, following the principles laid out in the ICH Q1A(R2) guideline.[9][10][11][12][13]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[14][15][16]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

A single batch of the drug substance is subjected to a series of exaggerated environmental conditions. A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are detectable without being overly complex.[11][15]

Stress Conditions:

-

Acid Hydrolysis: The compound is dissolved in a dilute acidic solution (e.g., 0.1 M HCl) and heated (e.g., 60°C) for a defined period.

-

Base Hydrolysis: The compound is dissolved in a dilute basic solution (e.g., 0.1 M NaOH) and heated (e.g., 60°C) for a defined period.

-

Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 60°C or 70°C).

-

Photostability: The compound (both in solid state and in solution) is exposed to a defined light source that emits both UV and visible light, as specified in ICH Q1B. A dark control is run in parallel.

Analysis:

For each condition, samples are analyzed at various time points using a stability-indicating analytical method, typically a gradient HPLC method with UV or mass spectrometric detection. The method must be able to separate the parent compound from all generated degradation products.

The logical flow for conducting a forced degradation study is presented below.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. SOP for Applying ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]

- 10. ijcrt.org [ijcrt.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. database.ich.org [database.ich.org]

- 14. lubrizolcdmo.com [lubrizolcdmo.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

The Structure-Activity Relationship of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold for Kinase Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one analogs, a chemical scaffold with emerging potential in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry, particularly in the pursuit of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. The indenone core, fused with a pyridinyl moiety, offers a unique three-dimensional structure that can be systematically modified to probe the binding pockets of various kinases and optimize for potency, selectivity, and pharmacokinetic properties. This guide will delve into the key structural modifications of this scaffold and their impact on biological activity, supported by quantitative data and detailed experimental methodologies.

Core Structure and Numbering

The foundational structure of the series is this compound. The numbering convention used throughout this guide is as follows:

A Technical Guide to the Quantum Chemical and Experimental Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Document ID: QCC-HPI-WG-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive theoretical and methodological framework for the quantum chemical analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a heterocyclic compound with potential pharmacological significance. The indenone and pyridine scaffolds are core components in many biologically active molecules, making this compound a person of interest for further investigation.[1][2][3] This guide outlines detailed protocols for computational studies using Density Functional Theory (DFT) and for experimental synthesis and spectroscopic characterization. All quantitative data herein is presented in an illustrative capacity to guide researchers on the expected format and nature of results, based on established findings for structurally similar compounds. Key methodologies, including geometry optimization, vibrational frequency analysis, and simulation of electronic spectra, are discussed. Visual workflows for both computational and experimental processes are provided to ensure clarity and reproducibility.

Introduction

Heterocyclic compounds containing nitrogen are foundational in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4] The target molecule, this compound (CAS 67592-40-9)[5], integrates two key pharmacophores: the 1-indanone core and a pyridine ring. 1-indanone derivatives are known for a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridine ring is a prevalent feature in FDA-approved drugs, enhancing aqueous solubility and metabolic stability.[4]

The confluence of these two moieties suggests that this compound could exhibit valuable biological properties. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate its structural, electronic, and spectroscopic characteristics before undertaking extensive experimental work. By employing methods like Density Functional Theory (DFT), we can predict molecular geometry, vibrational modes corresponding to infrared spectra, and electronic transitions that govern its UV-Vis absorption profile. This in-silico analysis provides deep molecular insights, guiding rational drug design and synthetic efforts.

This guide establishes a robust protocol for such an investigation, combining theoretical calculations with established experimental procedures to create a complete profile of the target molecule.

Theoretical and Experimental Protocols

Quantum Chemical Calculation Protocol

The computational analysis of the title compound is proposed to be carried out using the Gaussian suite of programs. The protocol is designed to provide a thorough understanding of the molecule's ground-state properties and electronic excitations.

Methodology:

-

Initial Structure: The 3D structure of this compound will be built using a molecular editor and subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM6).

-

Geometry Optimization: The ground-state geometry will be optimized using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended, as it has proven effective for a wide range of organic and heterocyclic systems.[6][7][8] A comprehensive basis set, such as 6-311++G(d,p), should be employed to ensure high accuracy.[6][7]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) will be performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Spectra Simulation: To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized geometry.[9] This will yield the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO→LUMO).

-

Solvent Effects: To model a more realistic chemical environment, all calculations (optimization and TD-DFT) should be repeated using a solvent model, such as the Polarizable Continuum Model (PCM). Common solvents like methanol or DMSO can be used.[10]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution, identifying potential sites for electrophilic and nucleophilic attack.

Experimental Synthesis and Characterization Protocol

The synthesis of this compound can be plausibly achieved via a condensation reaction. The following is a generalized protocol based on syntheses of similar structures.[11][12][13]

Synthesis Protocol:

-

Reaction Setup: To a solution of a suitable phthalic acid derivative (e.g., 2-carboxybenzaldehyde) in a high-boiling point solvent like acetic acid, add an equimolar amount of 4-(cyanomethyl)pyridine.

-

Condensation: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the mixture.

-

Reflux: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra will be recorded on a 400 MHz or higher spectrometer using DMSO-d6 as a solvent to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectra will be recorded using KBr pellets to identify characteristic functional group vibrations.

-

UV-Vis Spectroscopy: The electronic absorption spectrum will be recorded in a solvent like methanol to determine the absorption maxima (λmax).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula (C14H9NO2) and exact mass.[5]

Illustrative Results and Discussion

Disclaimer: The quantitative data presented in this section is illustrative and hypothetical, derived from typical values for similar molecular structures. It serves as a template for presenting results from the proposed protocols.

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure is expected to be largely planar due to the extensive π-conjugation across the indenone and pyridine rings. Key structural parameters are summarized below.

Table 1: Selected Illustrative Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O (Indenone) | 1.235 Å |

| C-O (Hydroxy) | 1.358 Å | |

| O-H (Hydroxy) | 0.965 Å | |

| C-C (Indenone-Pyridine) | 1.475 Å | |

| Bond Angles | C-C-O (Indenone Carbonyl) | 121.5° |

| C-C-O (Hydroxy) | 119.8° |

| Dihedral Angle | Indenone-Pyridine Twist | 15.2° |

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR spectroscopy to confirm functional groups. The table below compares the calculated (scaled) frequencies with typical experimental ranges.

Table 2: Illustrative Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated Freq. (Scaled) | Typical Experimental Range |

|---|---|---|

| O-H stretch (Hydroxy) | 3450 | 3200-3600 |

| C-H stretch (Aromatic) | 3050-3100 | 3000-3100 |

| C=O stretch (Keto) | 1715 | 1700-1740 |

| C=C stretch (Aromatic/Vinyl) | 1580-1620 | 1500-1650 |

| C-O stretch (Hydroxy) | 1255 | 1200-1300 |

Electronic Properties and UV-Vis Spectrum